N-[4-(diethylamino)benzyl]-4-fluoro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 4-fluoro-2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and pyridine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE
- N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-CHLORO-N-(PYRIDIN-2-YL)BENZAMIDE
Uniqueness
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, while the fluorine atom contributes to its stability and bioactivity.
Properties
Molecular Formula |
C23H24FN3O |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-4-fluoro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H24FN3O/c1-3-26(4-2)21-14-8-18(9-15-21)17-27(22-7-5-6-16-25-22)23(28)19-10-12-20(24)13-11-19/h5-16H,3-4,17H2,1-2H3 |
InChI Key |
ITUIQFICZSTJKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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